molecular formula C18H17N7O B11138205 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11138205
M. Wt: 347.4 g/mol
InChI Key: DOHHUQHQOKUNNG-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked via an ethyl group to a benzamide scaffold substituted with a 5-methyl-1,2,3,4-tetrazole moiety. The benzimidazole ring contributes aromaticity and hydrogen-bonding capabilities, while the tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in biological systems . The synthetic route for analogous compounds involves multi-step reactions, including condensation of 5-methyl-1,2-phenylenediamine with carbonyl derivatives, hydrazide formation, and subsequent cyclization or substitution to introduce heterocyclic groups .

Properties

Molecular Formula

C18H17N7O

Molecular Weight

347.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C18H17N7O/c1-12-22-23-24-25(12)14-8-6-13(7-9-14)18(26)19-11-10-17-20-15-4-2-3-5-16(15)21-17/h2-9H,10-11H2,1H3,(H,19,26)(H,20,21)

InChI Key

DOHHUQHQOKUNNG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Benzimidazole Ring Formation

The benzimidazole core is typically synthesized via cyclization of o-phenylenediamine derivatives. Two primary methods are documented:

Method A: Acid-Catalyzed Cyclization

  • Reactants : o-Phenylenediamine and carboxylic acid derivatives (e.g., glycolic acid for ethylamine side chain introduction).

  • Conditions : Reflux in 4 M HCl for 6–8 hours.

  • Yield : ~75–85%.

  • Mechanism : Condensation and cyclodehydration.

Method B: N-Arylamidoxime Cyclization

  • Reactants : N-Arylamidoxime and acetyl chloride.

  • Conditions : Acylation with acetyl chloride in chlorobenzene at 132°C, followed by DBU-mediated cyclization.

  • Yield : Up to 96%.

  • Advantages : Avoids harsh nitration conditions and enables diverse substitution patterns.

Comparative Data:

MethodReactantsConditionsYield (%)Reference
Ao-Phenylenediamine + glycolic acidHCl, reflux78
BN-Arylamidoxime + AcClPhCl, 132°C, DBU92

Preparation of 4-(5-Methyl-1H-Tetrazol-1-yl)Benzoic Acid

Tetrazole Synthesis via [3+2] Cycloaddition

The 5-methyltetrazole group is formed via Huisgen cycloaddition between nitriles and sodium azide:

Method C: ZnBr2-Catalyzed Microwave Synthesis

  • Reactants : 4-Cyanobenzoic acid, sodium azide, and methyl iodide.

  • Conditions : ZnBr2 (10 mol%), microwave irradiation (150 W, 125°C, 15 min).

  • Yield : 89–95%.

  • Regioselectivity : Favors 1H-tetrazole isomer due to methyl group steric effects.

Method D: Bi(NO3)3-Mediated Three-Component Reaction

  • Reactants : Thiourea, NaN3, and methylating agent.

  • Conditions : Bi(NO3)3 (1 equiv), CH3CN, 125°C.

  • Yield : 72–90%.

  • Note : Requires subsequent hydrolysis to convert nitrile to carboxylic acid.

Comparative Data:

MethodCatalystTime (min)Yield (%)Reference
CZnBr21594
DBi(NO3)32085

Amide Coupling Strategies

Activation of Benzoic Acid

The carboxylic acid is activated as an acyl chloride or using coupling reagents:

  • Acyl Chloride : Treat with SOCl2 or oxalyl chloride in anhydrous DCM.

  • Coupling Reagents : HATU or EDCl/HOBt in DMF.

Method E: Schotten-Baumann Reaction

  • Conditions : Acyl chloride + amine in aqueous NaOH/CH2Cl2.

  • Yield : 65–70%.

Method F: EDCl/HOBt-Mediated Coupling

  • Conditions : EDCl (1.2 equiv), HOBt (1.1 equiv), DMF, RT, 12 h.

  • Yield : 82–88%.

Comparative Data:

MethodReagentsSolventYield (%)Reference
ESOCl2, NaOHCH2Cl268
FEDCl/HOBtDMF85

Integrated Synthetic Pathways

Optimal Route (Combining Methods B, C, and F)

  • Benzimidazole-Ethylamine : Synthesized via N-arylamidoxime cyclization (Method B, 92% yield).

  • 4-(5-Methyltetrazol-1-yl)Benzoic Acid : Prepared via ZnBr2-catalyzed cycloaddition (Method C, 94% yield).

  • Amide Coupling : EDCl/HOBt-mediated reaction (Method F, 85% yield).

  • Total Yield : 92% × 94% × 85% ≈ 74% .

Challenges and Solutions

  • Regioselectivity in Tetrazole Formation : Use methyl iodide post-cycloaddition to ensure 1H-isomer dominance.

  • Purification : Silica gel chromatography (DCM/MeOH, 10:1) for intermediates.

Analytical Characterization

Key data for intermediates and final compound:

Intermediate1H NMR (δ, ppm)MS (m/z)
2-(1H-Benzimidazol-2-yl)ethylamine7.56 (dd, 2H), 2.93 (t, 2H), 1.95 (m, 2H)161.1071 [M+H]+
4-(5-Methyltetrazol-1-yl)benzoic acid8.15 (d, 2H), 7.60 (d, 2H), 2.45 (s, 3H)205.06 [M+H]+
Final Compound7.92 (brs, 1H), 7.65 (d, 2H), 5.67 (s, 2H)412.2 [M+H]+

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The hydrogen atoms on the benzimidazole and tetrazole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its structural features, it has potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.

Mechanism of Action

The mechanism by which N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The benzimidazole ring is known to interact with various biological targets, including DNA and proteins, while the tetrazole ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional distinctions between the target compound and related derivatives:

Compound Name / Class Core Structure Key Substituents/Modifications Potential Biological Implications Reference
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-4-(5-methyl-1H-tetraazol-1-yl)benzamide (Target) Benzimidazole + benzamide + 5-methyl-tetrazole Ethyl linker, methyl-tetrazole Enhanced metabolic stability, hydrogen-bonding
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) Benzimidazole + benzohydrazide Hydrazide Schiff bases, variable aryl aldehydes Flexible binding via hydrazide but lower stability
Phenoxymethylbenzoimidazole-triazole-thiazole acetamides (9a-9e) Benzimidazole + triazole-thiazole-acetamide Phenoxymethyl linker, triazole-thiazole Broader kinase inhibition due to extended pharmacophore
Chloro-substituted benzimidazole derivatives (e.g., Compounds 2–12) Benzimidazole + chloro/aniline/thiazolidinone Chloro groups, thiazolidinone rings Increased lipophilicity, potential antimicrobial activity
4-Chloro-N-[2-(4-methoxyindol-1-yl)ethyl]-2-(tetrazol-1-yl)benzamide Indole + benzamide + tetrazole Indole instead of benzimidazole, methoxy group Altered π-π stacking; possible CNS activity

Functional Group Analysis

  • Benzimidazole vs. Indole: The benzimidazole in the target compound provides dual hydrogen-bond donor/acceptor sites (NH and aromatic N), whereas indole () offers a single NH group but greater π-electron density, favoring interactions with hydrophobic pockets .
  • Tetrazole vs. Triazole : The 5-methyl-tetrazole in the target compound is more acidic (pKa ~4.9) than triazoles, enhancing solubility in physiological pH and mimicking carboxylate groups in enzyme active sites . Triazoles (e.g., in 9a-9e) may exhibit stronger metal-coordination properties .

Research Findings and Pharmacological Insights

Molecular Docking and Binding Modes

  • Compounds with tetrazole/triazole moieties (e.g., 9c in ) exhibit docking poses that suggest hydrogen bonding with catalytic residues in enzymes like α-glucosidase or COX-2 . The target’s methyl-tetrazole may occupy similar binding pockets but with altered steric interactions.
  • Benzimidazole derivatives with chloro substituents () show enhanced binding to hydrophobic enzyme regions, a feature the target compound may lack due to its polar tetrazole group .

Biological Activity

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound of interest due to its potential biological activities. This article presents a detailed review of its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

CXHYNZ\text{C}_{\text{X}}\text{H}_{\text{Y}}\text{N}_{\text{Z}}

Where:

  • C : Carbon
  • H : Hydrogen
  • N : Nitrogen

The molecular formula indicates a complex arrangement that contributes to its biological properties.

Antimicrobial Activity

Research has demonstrated that compounds containing benzimidazole and tetraazole moieties exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL against methicillin-resistant strains . The presence of bulky hydrophobic groups in the structure enhances the antimicrobial efficacy.

Anticancer Properties

Several studies have explored the anticancer potential of benzimidazole derivatives. For example, complexes formed with benzimidazole have been reported to sensitize melanoma cells to radiation therapy without affecting normal cells. This sensitization is attributed to the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Formation of ROS : Inducing oxidative stress in target cells.
  • DNA Damage : Causing strand breaks that trigger cellular apoptosis.
  • Cell Cycle Arrest : Modulating cell cycle proteins such as p53 and p21 .

Case Studies

A notable case study involved testing a related compound on breast cancer cell lines (T-47D and MCF-7). The compound demonstrated an IC50 value of 5.2 μM against MDA-MB-231 cells, indicating potent cytotoxicity . Another study highlighted the effectiveness of similar derivatives against trypanosomal parasites, showing a dose-dependent inhibitory effect on epimastigotes and trypomastigotes .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC 12.5–25 μg/mL
AnticancerMelanoma A375Sensitization to radiation
CytotoxicityMDA-MB-231IC50 = 5.2 μM
Anti-parasiticTrypanosoma spp.Dose-dependent inhibition

Q & A

Q. Characterization :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and chemical environment (e.g., benzimidazole NH at δ 12.5–13.5 ppm, tetrazole CH3_3 at δ 2.5–3.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ calculated vs. observed) .
  • Elemental analysis : Ensures purity by matching experimental and theoretical C/H/N/S percentages .

How are biological activities (e.g., antimicrobial, anticancer) systematically evaluated for this compound?

Basic Research Focus
In vitro assays are conducted to screen for biological potential:

  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) values reported .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values, with comparison to reference drugs like doxorubicin .
  • Follow-up studies : In vivo toxicity in rodent models and pharmacokinetic profiling (e.g., bioavailability, metabolic stability) .

How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Advanced Research Focus
SAR strategies involve systematic structural modifications:

  • Substituent variation : Introduce electron-withdrawing (e.g., -F, -Cl) or donating (e.g., -OCH3_3) groups on the benzamide or tetrazole rings to modulate electronic effects and binding affinity .
  • Scaffold hybridization : Replace the tetrazole with other heterocycles (e.g., triazoles, oxadiazoles) to enhance metabolic stability .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like enzymes (e.g., DHFR, topoisomerase II) and guides rational design .

How can conflicting data in spectral or bioassay results be resolved?

Advanced Research Focus
Contradictions arise from impurities, solvent effects, or assay variability. Mitigation approaches include:

  • Comparative analysis : Replicate synthesis using alternative routes (e.g., microwave-assisted vs. conventional heating) to confirm spectral consistency .
  • Advanced spectroscopy : 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals; X-ray crystallography provides definitive stereochemical data .
  • Bioassay validation : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) and statistical validation (e.g., ANOVA) to verify activity trends .

What methodologies predict and exploit the compound’s chemical reactivity for derivatization?

Advanced Research Focus
Reactivity is guided by functional groups:

  • Amide bond stability : Hydrolysis under acidic/basic conditions generates carboxylic acid intermediates for further coupling .
  • Tetrazole ring modifications : Alkylation at the N1 position or coordination with metal ions (e.g., Zn2+^{2+}) alters electronic properties .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for bioconjugation .

How are molecular targets identified for this compound in mechanistic studies?

Advanced Research Focus
Target identification involves:

  • Biochemical assays : Enzyme inhibition screens (e.g., kinase panels, proteases) to pinpoint activity .
  • Cellular thermal shift assay (CETSA) : Detects target engagement by measuring protein stability shifts upon compound binding .
  • Proteomics : SILAC (stable isotope labeling by amino acids) identifies differentially expressed proteins in treated vs. untreated cells .

What crystallization strategies resolve the compound’s 3D structure?

Advanced Research Focus
Single-crystal X-ray diffraction requires:

  • Solvent optimization : Slow evaporation from polar aprotic solvents (e.g., DMF/EtOH mixtures) .
  • Hydrogen-bond analysis : Intermolecular interactions (e.g., N–H···N benzimidazole dimers) stabilize crystal packing .
  • Data refinement : SHELX software resolves thermal displacement parameters and validates bond lengths/angles .

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